molecular formula C20H25ClN2O3S B12396787 Desacetyl Diltiazem-d6 hydrochloride

Desacetyl Diltiazem-d6 hydrochloride

Cat. No.: B12396787
M. Wt: 415.0 g/mol
InChI Key: XNQWAVFYFJXSHD-REKBVVSDSA-N
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Description

Deacetyldiltiazem-d6 (hydrochloride) is a deuterium-labeled derivative of Deacetyldiltiazem hydrochloride. It is primarily used as a reference standard in various scientific research applications. The compound is known for its stability and is often utilized in the study of pharmacokinetics and metabolic profiling of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deacetyldiltiazem-d6 (hydrochloride) involves the incorporation of deuterium into the Deacetyldiltiazem molecule. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions are carefully controlled to ensure the incorporation of deuterium at specific positions within the molecule .

Industrial Production Methods

Industrial production of Deacetyldiltiazem-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to maintain the purity and isotopic labeling of the compound. Quality control measures are implemented to ensure the consistency and reliability of the product .

Chemical Reactions Analysis

Types of Reactions

Deacetyldiltiazem-d6 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Deacetyldiltiazem-d6 (hydrochloride) is widely used in scientific research, including:

    Chemistry: As a reference standard for analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: In the study of metabolic pathways and enzyme kinetics.

    Medicine: For pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: In the development and quality control of pharmaceuticals

Mechanism of Action

The mechanism of action of Deacetyldiltiazem-d6 (hydrochloride) is similar to that of Deacetyldiltiazem hydrochloride. It primarily acts by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deacetyldiltiazem-d6 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical studies. This makes it particularly valuable in the study of drug metabolism and pharmacokinetics .

Properties

Molecular Formula

C20H25ClN2O3S

Molecular Weight

415.0 g/mol

IUPAC Name

(2S,3S)-5-[2-[bis(trideuteriomethyl)amino]ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride

InChI

InChI=1S/C20H24N2O3S.ClH/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14;/h4-11,18-19,23H,12-13H2,1-3H3;1H/t18-,19+;/m1./s1/i1D3,2D3;

InChI Key

XNQWAVFYFJXSHD-REKBVVSDSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC)C([2H])([2H])[2H].Cl

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC.Cl

Origin of Product

United States

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